ERK2 (MAPK1) Inhibition vs. EGFR: A Reciprocal Selectivity Profile Compared to the 6-Methyl Isomer
N-Methyl-N-(p-tolyl)quinazolin-4-amine inhibited inactive ERK2 with an IC50 of 4.0 µM in a coupled ERK2 assay using IMAP peptide substrate (30 min incubation) [1]. In contrast, the closely related 6-methyl isomer (28b: 6-methyl-N-(4-methylphenyl)quinazolin-4-amine) showed no reported ERK2 activity but inhibited EGFR with an IC50 of 10.0 µM in a [γ-32P]ATP poly(GAT) phosphorylation assay [2]. This represents a distinct target engagement reversal: the N-methyl derivative engages the MAPK pathway kinase ERK2, while the 6-methyl congener targets the ErbB pathway. The N-methyl substitution is the critical structural determinant driving this selectivity shift.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | ERK2 IC50 = 4.0 µM; EGFR activity not reported |
| Comparator Or Baseline | 28b (6-methyl isomer): EGFR IC50 = 10.0 µM; ERK2 activity not reported |
| Quantified Difference | Qualitative target engagement reversal: ERK2 (4.0 µM) vs. EGFR (no significant inhibition) for target compound; EGFR (10.0 µM) vs. ERK2 (not reported) for comparator |
| Conditions | ERK2: inactive ERK2 (unknown origin) + human MEK1; IMAP peptide substrate; 30 min. EGFR: preactivated EGF; [γ-32P]ATP; poly(GAT) substrate |
Why This Matters
This target engagement reversal provides a clean chemical probe for dissecting MAPK pathway signaling without confounding ErbB-family inhibition, a profile unavailable with classical 4-anilinoquinazolines.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50030882 against ERK2: IC50 4.00E+3 nM. Coupled ERK2 assay. Accessed 2026. View Source
- [2] BindingDB. BDBM4412: 6-methyl-N-(4-methylphenyl)quinazolin-4-amine (28b). EGFR IC50 1.00E+4 nM. Poly(GAT) phosphorylation assay. Accessed 2026. View Source
